Cas no 1379359-18-8 (4-Bromo-6-fluoro-2,3-dihydro-1H-indene)
4-Bromo-6-fluoro-2,3-dihydro-1H-indene Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL23647865
- 4-Bromo-6-fluoro-2,3-dihydro-1H-indene
- AT29974
- EN300-6776094
- 1379359-18-8
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- Inchi: 1S/C9H8BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2
- InChI Key: KGXCCNOTVOBZIW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1CCC2)F
Computed Properties
- Exact Mass: 213.97934g/mol
- Monoisotopic Mass: 213.97934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
4-Bromo-6-fluoro-2,3-dihydro-1H-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6776094-0.05g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 0.05g |
$212.0 | 2025-03-12 | |
| Enamine | EN300-6776094-0.1g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 0.1g |
$317.0 | 2025-03-12 | |
| Enamine | EN300-6776094-0.25g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 0.25g |
$452.0 | 2025-03-12 | |
| Enamine | EN300-6776094-0.5g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
| Enamine | EN300-6776094-1.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-6776094-2.5g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-6776094-5.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-6776094-10.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
1379359-18-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
| Aaron | AR028HGR-50mg |
4-BROMO-6-FLUORO-2,3-DIHYDRO-1H-INDENE |
1379359-18-8 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| Aaron | AR028HGR-100mg |
4-BROMO-6-FLUORO-2,3-DIHYDRO-1H-INDENE |
1379359-18-8 | 95% | 100mg |
$461.00 | 2025-02-16 |
4-Bromo-6-fluoro-2,3-dihydro-1H-indene Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-Bromo-6-fluoro-2,3-dihydro-1H-indene
Introduction to 4-Bromo-6-fluoro-2,3-dihydro-1H-indene (CAS No. 1379359-18-8)
4-Bromo-6-fluoro-2,3-dihydro-1H-indene (CAS No. 1379359-18-8) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of indenes, which are bicyclic aromatic hydrocarbons with a wide range of biological activities and industrial uses.
The molecular formula of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene is C9H7BrF, and its molecular weight is approximately 207.05 g/mol. The presence of bromine and fluorine atoms in the structure imparts specific chemical properties that make it an attractive candidate for various synthetic transformations and biological studies. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom introduces unique electronic effects and metabolic stability.
In the realm of medicinal chemistry, 4-Bromo-6-fluoro-2,3-dihydro-1H-indene has been explored as a building block for the synthesis of novel pharmaceuticals. Recent research has shown that indene derivatives, including those with bromo and fluoro substituents, exhibit promising pharmacological activities such as anti-inflammatory, anticancer, and antiviral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of indene-based compounds with potent anti-inflammatory effects, highlighting the potential of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene as a key intermediate.
Beyond its medicinal applications, 4-Bromo-6-fluoro-2,3-dihydro-1H-indene has also found utility in materials science. The unique electronic properties of indenes make them suitable for the development of organic semiconductors and optoelectronic materials. Research conducted at the University of California, Berkeley, demonstrated that indene derivatives can be used to create highly efficient organic photovoltaic cells. The presence of bromine and fluorine atoms in 4-Bromo-6-fluoro-2,3-dihydro-1H-indene enhances its electronic performance by modulating the energy levels and improving charge transport properties.
The synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the bromination and fluorination of an appropriate indene precursor followed by reduction to form the dihydroindene structure. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making it more feasible to produce this compound on a larger scale.
In terms of safety and handling, while 4-Bromo-6-fluoro-2,3-dihydro-1H-indene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and adequate ventilation should be provided to minimize exposure risks.
The future prospects for 4-Bromo-6-fluoro-2,3-dihydro-1H-indene are promising. Ongoing research is focused on optimizing its synthesis methods to reduce costs and environmental impact while exploring new applications in drug discovery and advanced materials. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses emerging across various scientific disciplines.
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